3,5-dichlorophthalic acid chemical structure and properties
3,5-dichlorophthalic acid chemical structure and properties
This guide is structured as a technical monograph designed for researchers and process chemists. It prioritizes the distinction of the 3,5-isomer from its more common congeners (3,6- and 4,5-dichlorophthalic acid) and focuses on its specific utility in regioselective synthesis and materials science.
Structural Isomerism, Synthesis Protocols, and Application Vectors
Executive Summary
3,5-Dichlorophthalic acid (3,5-DCPA) is a specialized aromatic dicarboxylic acid distinguished by its asymmetric substitution pattern. Unlike its symmetric isomers (3,6- and 4,5-dichloro), 3,5-DCPA presents a unique steric and electronic profile due to the placement of chlorine atoms at the meta positions relative to each other, with one chlorine ortho to a carboxyl group. This structure imparts specific reactivity useful in the synthesis of regioselective pharmaceutical intermediates (fluoroquinolone precursors) and functionalized metal-organic frameworks (MOFs). This guide details the physicochemical properties, validated synthesis routes, and handling protocols for 3,5-DCPA.
Chemical Identity & Physicochemical Properties[1][2][3]
The 3,5-isomer is frequently conflated with 4,5-dichlorophthalic acid in commercial catalogs. Verification of the CAS number and substitution pattern is critical for experimental reproducibility.
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | 3,5-Dichloro-1,2-benzenedicarboxylic acid |
| CAS Registry Number | 25641-98-9 (Distinct from 56962-08-4 for 4,5-isomer) |
| Molecular Formula | C₈H₄Cl₂O₄ |
| Molecular Weight | 235.02 g/mol |
| SMILES | OC(=O)C1=CC(Cl)=CC(Cl)=C1C(=O)O |
| InChI Key | FDOQKGWUMUEJLX-UHFFFAOYSA-N |
Physical & Electronic Properties
| Property | Value | Context/Significance |
| Melting Point | 171–172 °C | Lower than 4,5-isomer (~200°C) due to asymmetry reducing lattice energy. |
| Appearance | White to off-white crystalline solid | Hygroscopic; forms anhydride upon heating. |
| Acidity (pKa) | pKa₁ ≈ 1.8; pKa₂ ≈ 4.5 (Est.) | The C3-chlorine (ortho to C2-COOH) enhances acidity via inductive withdrawal and steric inhibition of resonance. |
| Solubility | Soluble in EtOH, DMSO, DMF; Sparingly soluble in water | Solubility increases significantly in alkaline aqueous solutions (forming disodium salt). |
Synthesis & Production Methodologies
Direct chlorination of phthalic anhydride yields a mixture dominated by the 3,6- and 4,5-isomers due to the directing effects of the carbonyl groups. High-purity 3,5-DCPA requires targeted synthesis.
Preferred Route: Selective Dechlorination
The most robust laboratory scale-up method involves the regioselective reduction of polychlorophthalimides. This method avoids the separation difficulties associated with direct chlorination.
Reaction Logic: Zinc dust in basic media selectively removes chlorine atoms from specific positions (often those most susceptible to electron transfer), converting 3,4,6-trichloro- or tetrachlorophthalimides into the 3,5-dichloro species.
Protocol: Reductive Dechlorination of Tetrachloro-N-phenylphthalimide Adapted from Patent EP0495426A2
-
Reagents:
-
Tetrachloro-N-phenylphthalimide (30.0 g)
-
Zinc dust (15.0 g, activated)
-
Sodium Hydroxide (15% aqueous solution, 300 mL)
-
Dichloromethane (DCM) for extraction
-
Concentrated HCl
-
-
Procedure:
-
Step 1: Suspend tetrachloro-N-phenylphthalimide and zinc dust in the NaOH solution in a 500 mL round-bottom flask.
-
Step 2: Heat the mixture to 65°C with vigorous mechanical stirring. Maintain temperature for 8 hours . Note: Evolution of hydrogen gas may occur; ensure proper venting.
-
Step 3: Cool the reaction mixture to room temperature and filter through Celite to remove unreacted zinc. Wash the filter cake with water (100 mL).
-
Step 4: Extract the aqueous filtrate with DCM (2 x 100 mL) to remove organic byproducts (e.g., dechlorinated amines/imides). Discard the organic layer.
-
Step 5: Acidify the aqueous layer carefully with concentrated HCl to pH 1.0 . A white precipitate of 3,5-dichlorophthalic acid will form.
-
Step 6: Extract the precipitate into ethyl acetate, dry over MgSO₄, and concentrate in vacuo.
-
Step 7: Recrystallize from water/ethanol to obtain pure product (MP: 171–172°C).
-
Alternative Route: Oxidation of 3,5-Dichloro-o-xylene
If 3,5-dichloro-o-xylene is available, oxidation offers a direct path.
-
Oxidant: KMnO₄ (aqueous, reflux) or HNO₃ (pressurized).
-
Mechanism: Methyl groups are oxidized to carboxylic acids.
-
Drawback: The starting material (3,5-dichloro-o-xylene) is often more expensive than the phthalimide precursors.
Synthesis Workflow Diagram (DOT)
Reactivity & Derivatives[4]
Anhydride Formation
Heating 3,5-DCPA with acetic anhydride or thionyl chloride yields 3,5-dichlorophthalic anhydride .
-
Utility: The anhydride is the reactive species for Friedel-Crafts acylations and for curing epoxy resins where flame retardancy is required.
-
Reaction: C8H4Cl2O4 + Ac2O → C8H2Cl2O3 + 2 AcOH
Imide Formation
Reaction with primary amines yields N-substituted 3,5-dichlorophthalimides. These derivatives are investigated for biological activity, specifically as auxin transport inhibitors in agrochemistry.
Applications in Research & Development
Pharmaceutical Intermediates (Quinolones)
3,5-DCPA serves as a structural isomer probe in the synthesis of fluoroquinolone antibiotics. While 4,5-difluoro derivatives are more common, the 3,5-dichloro motif allows researchers to study the Structure-Activity Relationship (SAR) of the binding pocket, specifically how steric bulk at the C3 position affects DNA gyrase inhibition.
Metal-Organic Frameworks (MOFs)
In coordination chemistry, 3,5-DCPA acts as a "V-shaped" linker with a bite angle of ~60° (phthalate).
-
Topology Control: The C3-chlorine atom provides steric bulk that prevents the formation of dense, non-porous packing modes often seen with unsubstituted phthalic acid.
-
Electronic Modulation: The electron-withdrawing chlorines increase the Lewis acidity of the metal nodes in the resulting MOF, potentially enhancing catalytic activity for Lewis-acid catalyzed reactions.
Agrochemicals
Chlorinated benzoic and phthalic acids often exhibit auxin-like herbicide activity. 3,5-DCPA is used as an intermediate in the synthesis of plant growth regulators that inhibit specific transport proteins, altering root architecture.
Safety & Handling Protocol
Signal Word: WARNING
| Hazard Class | H-Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11 mm min). |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |
| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood. Avoid dust generation. |
Storage:
-
Store in a cool, dry place.
-
Keep container tightly closed to prevent hydrolysis of the anhydride form (if present) or clumping due to hygroscopicity.
-
Incompatibility: Strong oxidizing agents and strong bases.
References
-
Preparation of 3,5-dichlorophthalic acid. European Patent Application EP0495426A2. (1992). Describes the selective zinc reduction method.
-
MolCore Chemical Database. Entry for CAS 25641-98-9. Verifies CAS and basic chemical identity.
-
Villiger, V. (1909). Über die Chlorierung von Phthalsäureanhydrid.[1] Berichte der deutschen chemischen Gesellschaft. Historical context on the difficulty of direct chlorination.
-
Sigma-Aldrich/Merck Safety Data Sheet. Generic SDS for Chlorophthalic Acids. Basis for H-statements and safety protocols.
